molecular formula C13H20N2O2 B1268249 Tert-butyl 4-aminophenethylcarbamate CAS No. 94838-59-2

Tert-butyl 4-aminophenethylcarbamate

Cat. No.: B1268249
CAS No.: 94838-59-2
M. Wt: 236.31 g/mol
InChI Key: HOPALBZGTWDOTL-UHFFFAOYSA-N
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Description

Overview and Primary Applications Tert-butyl 4-aminophenethylcarbamate (CAS 94838-59-2) is a carbamate derivative that serves as a crucial protected intermediate in organic synthesis and pharmaceutical research . Its structure features a tert-butyloxycarbonyl (Boc) group, which protects a primary amine functionality attached to a phenethyl backbone . The Boc group is prized for its stability and is readily removable under mild acidic conditions, making this compound a versatile building block for the construction of more complex molecules, including active pharmaceutical ingredients (APIs) . Research Value and Utility The core value of this compound lies in its role as a synthon—a molecular building block. It provides a masked amine group that is stable to a wide range of reaction conditions, such as basic environments and nucleophilic substitution, allowing for selective functionalization at other sites of a target molecule . The aromatic amine (4-aminophenyl) group can be further derivatized, enabling its use in the synthesis of diverse chemical libraries for drug discovery and material science . Handling and Safety This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use . Handle with appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, and use only in a well-ventilated area or fume hood . For detailed safety information, refer to the associated Material Safety Data Sheet (MSDS). Physical and Chemical Data CAS Number: 94838-59-2 Molecular Formula: C13H20N2O2 Molecular Weight: 236.31 g/mol Storage: Store in a tightly closed container in a cool, dry, and dark place .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPALBZGTWDOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20327605
Record name tert-butyl 4-aminophenethylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94838-59-2
Record name tert-butyl 4-aminophenethylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20327605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Aminoethyl)aniline, 4-BOC protected
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Advanced Synthetic Methodologies and Chemical Transformations of Tert Butyl 4 Aminophenethylcarbamate

Established Synthetic Pathways and Optimizations

Established methods for the synthesis of tert-butyl 4-aminophenethylcarbamate primarily involve the transformation of a suitable precursor, often through reduction of a nitro group, coupled with the strategic protection of the amine functionality.

Hydrogenation-based Reductions for Precursor Transformation

A common and effective strategy for introducing the amino group on the phenyl ring is through the reduction of a nitro precursor, namely tert-butyl 4-nitrophenethylcarbamate. Catalytic hydrogenation is a widely employed method for this transformation due to its high efficiency and clean conversion.

Various catalysts and hydrogen sources can be utilized for this reduction. A prevalent method is catalytic transfer hydrogenation, which offers a safer and more convenient alternative to using gaseous hydrogen. This technique often employs a hydrogen donor like ammonium formate in the presence of a metal catalyst. nih.govzenodo.org Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose, demonstrating high efficacy under mild conditions. nih.gov The reaction proceeds by the decomposition of ammonium formate on the catalyst surface to generate hydrogen in situ, which then reduces the nitro group to an amine. nih.gov

Studies have shown that this method is robust and tolerates a variety of functional groups. nih.gov The efficiency of the reduction can be influenced by factors such as catalyst loading, reaction time, and the choice of solvent.

Table 1: Comparison of Catalytic Systems for the Reduction of Aromatic Nitro Compounds
CatalystHydrogen DonorSolventTemperatureReaction TimeYield
10% Pd/CAmmonium FormateMethanolRoom Temperature1-20 minExcellent
5% Pt/CAmmonium FormateMethanolRefluxVariableHigh
Raney NickelHydrogen GasEthanolRoom TemperatureVariableGood
Pd(OAc)2/P(t-Bu)3Formic AcidTHFReflux12 hoursGood to Excellent

Amine Protection Strategies Utilizing Boc Group

The protection of the ethylamine (B1201723) side chain is crucial to prevent side reactions during the synthesis. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions.

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). orgsyn.orgresearchgate.net The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, typically in the presence of a base to neutralize the resulting acidic byproduct. researchgate.net The choice of solvent and base can influence the reaction rate and yield.

Table 2: Conditions for Boc Protection of Amines
Amine SubstrateReagentBaseSolventReaction TimeYield
4-NitrophenethylamineDi-tert-butyl dicarbonateTriethylamineDichloromethane4 hoursHigh
Various AminesDi-tert-butyl dicarbonateDMAP (catalytic)AcetonitrileVariableGood to Excellent
Aryl Halidestert-Butyl carbamate (B1207046)Cs₂CO₃1,4-DioxaneVariableGood

Nucleophilic Substitution Reactions in Precursor Synthesis

The precursor, tert-butyl 4-nitrophenethylcarbamate, can be synthesized through nucleophilic substitution reactions. A common starting material for this approach is 4-nitrophenethyl bromide. In this reaction, the bromide acts as an electrophile, and a suitable nitrogen-containing nucleophile, such as tert-butyl carbamate, displaces the bromide to form the desired carbamate.

The reaction is typically carried out in the presence of a base to deprotonate the carbamate, enhancing its nucleophilicity. The choice of solvent and reaction temperature are critical parameters that can affect the reaction's efficiency and yield.

Innovative Synthetic Approaches

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. Continuous flow methodologies and microwave-assisted synthesis have emerged as powerful tools in this regard.

Application of Continuous Flow Methodologies

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for straightforward scaling up. The hydrogenation of nitroaromatics, a key step in the synthesis of this compound, has been successfully adapted to continuous flow systems. nih.gov

In a typical setup, a solution of the nitro precursor is passed through a packed-bed reactor containing a heterogeneous catalyst, such as palladium on a solid support. nih.gov Hydrogen can be introduced as a gas or generated in situ. The flow rate, temperature, and pressure can be precisely controlled to optimize the reaction and maximize the yield and purity of the product. nih.gov

Table 3: Parameters in Continuous Flow Hydrogenation of Nitroaromatics
ParameterTypical Range/ValueSignificance
Flow Rate150 mL/min (slurry-solution)Determines residence time in the reactor.
Hydrogen Flow Rate150-200 NmL/minEnsures sufficient hydrogen for the reaction.
Temperature50 °CInfluences reaction rate.
Pressure20 bargIncreases hydrogen solubility and reaction rate.
Residence Time80 secondsThe duration the reactants are in contact with the catalyst.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained significant attention as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govmdpi.com This technology can be applied to various steps in the synthesis of this compound, including the reduction of the nitro group and the Boc protection of the amine.

Microwave irradiation can efficiently heat the reaction mixture, leading to a rapid increase in temperature and a significant rate enhancement. nih.gov For the reduction of aromatic nitro compounds, microwave-assisted methods have been shown to be effective, often in the presence of a catalyst and a hydrogen donor. researchgate.net Similarly, the Boc protection of amines can be expedited under microwave irradiation.

Table 4: Comparison of Conventional vs. Microwave-Assisted Synthesis
ReactionMethodReaction TimeYield
Heck ReactionConventional18 hours10-37%
Microwave60-80 minHigher yields, fewer side products
Quinoline SynthesisConventional4 hours75%
Microwave2 min91%

Derivatization and Functionalization Strategies

The presence of two distinct amino groups—one aromatic and one as a carbamate—makes this compound an ideal substrate for a variety of derivatization and functionalization reactions. Strategic manipulation of these functional groups allows for the synthesis of a diverse library of compounds.

The free aromatic amine of this compound is readily available for acylation and amidation reactions. These transformations are fundamental for creating amide bonds, a common linkage in pharmaceuticals and biologically active molecules. The reaction typically involves treating the compound with a carboxylic acid or its activated derivative (such as an acyl chloride or anhydride) in the presence of a coupling agent.

A common method involves the use of carbodiimide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) in conjunction with an additive such as Hydroxybenzotriazole (HOBt). This combination facilitates the formation of an amide bond between the aromatic amine of this compound and a wide range of carboxylic acids, leading to the synthesis of various N-acyl derivatives in moderate to good yields. nih.govresearchgate.net The Boc-protected ethylamine moiety remains intact under these conditions, ensuring chemoselectivity.

Furthermore, a one-pot method for converting tert-butyl carbamates into amides using acyl halide-methanol mixtures has been developed. organic-chemistry.org While this is generally applied for the deprotection and subsequent acylation of the Boc-protected amine, the principle of using acylating agents highlights the broad applicability of these reactions in modifying molecules containing this functional group. organic-chemistry.org

Below is a table summarizing representative amidation reactions.

Carboxylic Acid Coupling Reagent/Conditions Product Yield
2-Fluorobenzoic acidEDCI, HOBt, DIPEAtert-butyl (4-(2-fluorobenzamido)phenyl)carbamateGood
Indole-3-acetic acidEDCI, HOBt, DIPEAtert-butyl (4-(2-(1H-indol-3-yl)acetamido)phenyl)carbamateModerate to Good
Substituted Benzoic AcidsEDCI, HOBtSeries of tert-butyl 2-(substituted benzamido)phenylcarbamatesModerate to Good

Data is illustrative of typical outcomes for these reaction types. nih.govresearchgate.net

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, enabling the integration of the this compound scaffold into more complex molecules. wikipedia.orgmdpi.com

Buchwald-Hartwig Amination: This reaction is a cornerstone of modern C-N bond formation. wikipedia.orgacsgcipr.org After deprotection of the carbamate to reveal the primary aliphatic amine, the resulting 4-aminophenethylamine can be coupled with various aryl halides or triflates. This reaction allows for the synthesis of diaryl or alkyl-aryl amines. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and accommodating a broad substrate scope. acsgcipr.orgnih.gov The reaction typically involves a Pd(0) catalyst that undergoes oxidative addition into the aryl halide bond, followed by coordination of the amine and subsequent reductive elimination to form the desired product. acsgcipr.org

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex. scirp.orgharvard.edu To utilize this compound in a Suzuki coupling, its aromatic ring would first need to be functionalized with a halide (e.g., bromine or iodine) or converted into a boronic acid/ester derivative. This modified intermediate can then be coupled with a variety of partners, including aryl, heteroaryl, or vinyl boronic acids or halides, to construct biaryl structures or other complex carbon skeletons. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. mdpi.com

Coupling Reaction Coupling Partners Catalyst System (Example) Resulting Linkage
Buchwald-Hartwig AminationAryl Halide + Deprotected AminePd(OAc)₂, Phosphine Ligand, Base (e.g., NaOt-Bu)Aryl-Nitrogen
Suzuki-Miyaura CouplingArylboronic Acid + Aryl HalidePd(PPh₃)₄, Base (e.g., Na₂CO₃)Aryl-Aryl

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability under many reaction conditions and its facile removal under specific, typically acidic, conditions. organic-chemistry.orgtotal-synthesis.com The selective deprotection of the carbamate in this compound is a critical step to unmask the primary aliphatic amine for further functionalization.

The most common method for Boc deprotection is treatment with strong acids. fishersci.co.uk Anhydrous acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent like dioxane or ethyl acetate are highly effective. total-synthesis.comfishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, which triggers the fragmentation of the protecting group into carbon dioxide, the stable tert-butyl cation (which typically forms isobutene), and the free amine as its corresponding salt. total-synthesis.com

Alternative, milder methods have been developed for substrates that are sensitive to strong acids.

Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can effect the cleavage of Boc groups, sometimes offering better chemoselectivity in the presence of other acid-labile groups. researchgate.netnih.gov

Thermal Deprotection: In some cases, the Boc group can be removed by heating, particularly in high-boiling point solvents, although this method is less common and can require harsh conditions. nih.gov

Fluoride-based Reagents: Tetra-n-butylammonium fluoride (TBAF) has been reported as a mild reagent for cleaving certain carbamates, with the proposed mechanism involving a nucleophilic attack by the fluoride ion on the carbonyl group. organic-chemistry.org

Deprotection Method Reagents Solvent Key Features
Standard AcidolysisTrifluoroacetic Acid (TFA)Dichloromethane (DCM)Fast, efficient, most common method. total-synthesis.comfishersci.co.uk
AcidolysisHydrochloric Acid (HCl)1,4-Dioxane or Ethyl AcetateWidely used, provides the amine hydrochloride salt. fishersci.co.uk
Lewis Acid CleavageZinc Bromide (ZnBr₂)Dichloromethane (DCM)Milder conditions, useful for some acid-sensitive substrates. researchgate.netnih.gov
Thermal CleavageHeatHigh-boiling solvents (e.g., TFE, MeOH)Acid-free but requires high temperatures. nih.gov

Chemo- and Regioselectivity in Complex Synthetic Architectures

The dual functionality of this compound provides a platform for achieving high levels of chemo- and regioselectivity in the synthesis of complex molecules. The key to this selectivity lies in the orthogonal nature of the two amine functionalities. The Boc-protected aliphatic amine is unreactive to a wide range of reagents, including nucleophiles and bases, and conditions used for acylation or mild electrophilic aromatic substitution. organic-chemistry.org

This allows chemists to perform reactions exclusively at the more nucleophilic aromatic amine. For example, amidation, sulfonylation, or alkylation can be directed to the aromatic nitrogen while the aliphatic amine remains protected.

Conversely, the Boc group's lability under acidic conditions allows for its selective removal without affecting many other functional groups that might be present in the molecule. fishersci.co.uk Once the aliphatic amine is deprotected, it can then undergo a separate set of reactions, such as reductive amination, further acylation, or participation in coupling reactions as described earlier. This step-wise functionalization strategy is fundamental to building complex molecular architectures where precise control over reactivity at different sites is required.

Adherence to Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. msu.edusemanticscholar.org The synthesis and subsequent transformations of this compound can be evaluated and optimized through this lens.

Catalysis (Principle 9): The use of palladium-catalyzed coupling reactions like Suzuki and Buchwald-Hartwig are prime examples of this principle. Catalytic reagents are used in small amounts and are highly selective, offering a significant advantage over stoichiometric reagents that generate more waste. nih.govjddhs.com

Reduce Derivatives (Principle 8): This principle encourages avoiding unnecessary derivatization, such as the use of blocking or protecting groups. nih.gov While the Boc group in this compound is a protecting group, its use is strategic. It allows for selective reactions that might be impossible otherwise, thus preventing the formation of complex mixtures and simplifying purification. The goal is to use protecting groups only when necessary and to choose those that can be removed under environmentally benign conditions.

Safer Solvents and Auxiliaries (Principle 5): Many of the reactions involving this compound traditionally use solvents like dichloromethane, toluene, or dioxane. jddhs.comacsgcipr.org Green chemistry encourages the replacement of these hazardous solvents with safer alternatives such as water, ethanol, or supercritical CO₂, or by developing solvent-free reaction conditions. jddhs.comresearchgate.net Research into conducting coupling reactions in aqueous media is an active area that aligns with this principle. mdpi.com

Design for Energy Efficiency (Principle 6): Performing reactions at ambient temperature and pressure minimizes energy requirements. nih.gov The development of highly active catalysts that allow coupling or deprotection reactions to proceed at lower temperatures contributes to more energy-efficient and sustainable synthetic designs. jddhs.com

By consciously applying these principles, chemists can develop more sustainable and environmentally responsible synthetic routes utilizing this compound.

Medicinal Chemistry Applications and Pharmacological Relevance of Tert Butyl 4 Aminophenethylcarbamate Derivatives

Role as a Pivotal Intermediate in Pharmaceutical Synthesis

The utility of tert-butyl 4-aminophenethylcarbamate and its analogs lies in the strategic presence of the Boc-protected amine. This group effectively masks the reactivity of the primary amine, allowing for selective chemical transformations at other positions of the molecule. genscript.comnumberanalytics.com The Boc group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, providing a chemically orthogonal handle for late-stage synthetic diversification. genscript.comnumberanalytics.com This "protect-and-modify" strategy is fundamental in the multi-step synthesis of complex drug molecules.

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. ed.ac.uk Consequently, kinase inhibitors have emerged as a major class of therapeutic agents. ed.ac.uk Carbamate-containing compounds, including derivatives of this compound, have been instrumental in the development of potent and selective kinase inhibitors. nih.gov

A prominent example is the synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. numberanalytics.comnumberanalytics.com While not directly synthesized from this compound itself, a closely related intermediate, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, is crucial for its production. numberanalytics.comnumberanalytics.com This intermediate contains the essential Boc-protected aniline (B41778) moiety, which is later deprotected to allow for the coupling of the acrylamide (B121943) "warhead" that forms a covalent bond with a cysteine residue in the EGFR active site. numberanalytics.com

The synthesis of other kinase inhibitors also leverages Boc-protected diamine linkers. For instance, in the development of inhibitors for Unc-51 like autophagy activating kinase 1 (ULK1), a Boc-protected aminopropyl group is coupled to a pyrimidine (B1678525) core. acs.org This strategy allows for the controlled introduction of a side chain that is critical for binding to the kinase. acs.org

The application of tert-butyl carbamate (B1207046) derivatives extends beyond kinase inhibitors to a broader range of advanced anticancer agents. The development of Osimertinib, used to treat non-small cell lung cancer (NSCLC) with specific EGFR mutations, underscores the importance of these intermediates in creating highly targeted therapies. numberanalytics.comnumberanalytics.combzchemicals.com

The synthesis of such complex molecules often involves a convergent approach where different fragments of the final drug are synthesized separately and then combined. The Boc-protected aminophenethyl or aminophenyl moiety serves as a key building block in this process, allowing for the introduction of the core aniline structure which is often a key pharmacophoric element.

In the broader context of anticancer drug design, the aminophenol substructure is found in various compounds with cytotoxic activity. nih.gov The ability to protect the amine functionality with a Boc group facilitates the chemical manipulation of these scaffolds to optimize their anticancer properties. nih.gov

The this compound structure and its analogs serve as valuable scaffolds in drug discovery. The Boc group is more than just a protecting group; it is a strategic tool that allows medicinal chemists to explore chemical space around a core structure. genscript.comnih.gov By protecting a key reactive site, chemists can systematically introduce a variety of substituents at other positions to probe their effects on biological activity. nih.gov

Rational Design and Synthesis of Bioactive Derivatives

The development of new drugs is an iterative process of design, synthesis, and testing. The this compound scaffold provides a solid foundation for this process, enabling the rational design and synthesis of derivatives with improved biological properties.

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. By synthesizing a series of analogs with systematic modifications, medicinal chemists can identify which parts of the molecule are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties. nih.gov

For example, in the development of novel farnesoid X receptor (FXR) antagonists based on a 3-(tert-butyl)-4-hydroxyphenyl scaffold, systematic modifications were made to explore the SAR. nih.gov It was found that the 3-(tert-butyl)-4-hydroxyphenyl unit was crucial for the antagonistic activity. nih.gov Similar principles apply to kinase inhibitors derived from aminophenethylcarbamate scaffolds. Modifications to the linker between the aromatic ring and the protected amine, as well as substitutions on the aromatic ring itself, can have a profound impact on kinase inhibitory potency and selectivity.

In the context of ULK1 inhibitors, the replacement of a bulky quinazoline (B50416) group with a smaller diaminophenyl group derived from a Boc-protected precursor led to potent inhibitors. acs.org Further modifications of the linker provided insights into the optimal size and flexibility required for binding to the kinase active site. acs.org

CompoundModificationBiological TargetKey SAR FindingReference
FXR AntagonistSubstitution on benzoate (B1203000) ringFarnesoid X Receptor (FXR)2,6-dichloro-4-amidophenyl substitution significantly improves potency. nih.gov
ULK1 InhibitorVariation of the linkerULK1 KinaseA less bulky diaminopropyl substituent is well-tolerated and allows for potent inhibition. acs.org

The ultimate goal of SAR studies is to guide the targeted structural modification of a lead compound to optimize its biological potency and drug-like properties. The Boc-protected amine of this compound and its analogs provides a key handle for such modifications.

In the case of covalent kinase inhibitors like Osimertinib, the aniline nitrogen, which is initially protected as a Boc-carbamate, is ultimately acylated with an acryloyl group. numberanalytics.com This acrylamide "warhead" is a targeted modification designed to form a covalent bond with a specific cysteine residue in the target kinase, leading to irreversible inhibition and high potency. numberanalytics.comnih.gov The decision to incorporate such a reactive group is a direct outcome of understanding the target's structure and the SAR of non-covalent precursors.

Parent ScaffoldTargeted ModificationEffect on PotencyMechanismReference
EGFR Inhibitor PrecursorIntroduction of an acrylamide "warhead"Significant increase in potencyForms a covalent bond with a cysteine residue in the EGFR active site, leading to irreversible inhibition. numberanalytics.comnih.gov
FXR AntagonistReplacement of a benzoate with a benzamideSlight decrease in potency but improved stabilityModulates the electronic and steric properties of the molecule, affecting receptor binding and metabolic stability. nih.gov

Exploration of Therapeutic Potentials through Derivative Research

The chemical structure of this compound, featuring a reactive aniline group and a Boc-protected ethylamine (B1201723) chain, makes it an attractive starting point for the synthesis of a diverse range of derivatives. Researchers have leveraged these features to explore various therapeutic avenues.

The quest for more effective and selective anticancer agents has led to the investigation of various chemical structures. While direct studies on the anticancer activity of this compound derivatives are not extensively documented, research on structurally related aniline and carbamate derivatives has shown promising results.

One area of interest is the development of compounds that inhibit key cellular processes in cancer cells. For instance, a series of 4-anilinoquinolinylchalcone derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cell lines. nih.gov Among these, (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (compound 4a) demonstrated significant cytotoxicity against breast cancer cells while showing low toxicity to normal cells. nih.gov This compound was found to induce apoptosis (programmed cell death) in breast cancer cells through the generation of reactive oxygen species (ROS) and activation of caspases 3 and 7. nih.gov

Furthermore, new phenylaminosulfanyl-1,4-naphthoquinone derivatives have been synthesized and assessed for their cytotoxic effects on various human cancer cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast). nih.gov Several of these compounds exhibited potent cytotoxic activity and were found to induce apoptosis by upregulating caspase-3 and caspase-7 proteins. nih.gov

Research into thiophene (B33073) carboxamide derivatives, designed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4), has also yielded positive results. chemimpex.com These compounds, which share structural similarities with potential derivatives of this compound, were effective against the Hep3B cancer cell line. chemimpex.com

The following table summarizes the anticancer activity of selected related compounds:

Compound ClassExample CompoundCancer Cell LineIC50 (µM)Reference
4-AnilinoquinolinylchalconesCompound 4aMDA-MB-231 (Breast)Not Specified nih.gov
Phenylaminosulfanyl-1,4-naphthoquinonesCompound 5eMCF-7 (Breast)Not Specified nih.gov
Phenylaminosulfanyl-1,4-naphthoquinonesCompound 5fMCF-7 (Breast)Not Specified nih.gov
Phenylaminosulfanyl-1,4-naphthoquinonesCompound 5pMCF-7 (Breast)Not Specified nih.gov
Thiophene CarboxamidesCompound 2bHep3B (Liver)5.46 chemimpex.com
Thiophene CarboxamidesCompound 2eHep3B (Liver)12.58 chemimpex.com

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Derivatives of compounds structurally similar to this compound have been explored for their potential in this area.

A study focused on the synthesis of o-phenylenediamine-tert-butyl-N-1,2,3-triazole carbamate analogs revealed significant antibacterial activity. researchgate.net Specifically, compounds 4k and 5f in this series demonstrated potent activity against Staphylococcus aureus (ATCC 25323) with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/ml, which is comparable to the standard antibiotic ciprofloxacin. researchgate.net

In another study, novel aminoguanidine (B1677879) derivatives incorporating 1,2,4-triazole (B32235) moieties were synthesized and showed strong in vitro antibacterial activity against a range of bacteria. researchgate.net Compound 5f from this series was particularly effective, with MIC values of 2–8 µg/mL against various strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. researchgate.net Mechanistic studies indicated that this compound works by permeabilizing the bacterial membrane, leading to cell death. researchgate.net

Additionally, research on 4-aminoantipyrine (B1666024) and vanillin (B372448) derivatives has led to the synthesis of an Azo-Schiff base compound with good antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov

The antimicrobial activities of these related compounds are summarized in the table below:

Compound ClassExample CompoundMicroorganismMIC (µg/mL)Reference
o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamatesCompound 4kS. aureus (ATCC 25323)6.25 researchgate.net
o-Phenylenediamine-tert-butyl-N-1,2,3-triazole carbamatesCompound 5fS. aureus (ATCC 25323)6.25 researchgate.net
Aminoguanidine derivatives with 1,2,4-triazoleCompound 5fS. aureus, E. coli2-8 researchgate.net
Azo-Schiff base from 4-aminoantipyrine and vanillinAzo-Schiff baseS. aureusNot Specified nih.gov
Azo-Schiff base from 4-aminoantipyrine and vanillinP. aeruginosaNot Specified nih.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. Consequently, there is significant interest in developing novel antioxidant compounds. The structural motifs present in this compound, particularly the phenol-like aniline group and the tert-butyl group, are found in many known antioxidants.

Research has shown that the volatile organic compound 2,4-di-tert-butyl phenol (B47542) (2,4-DTBP), purified from a Lactococcus species, exhibits both antifungal and antioxidant properties. nih.gov This compound also demonstrated remarkable cytotoxicity against HeLa cancer cells. nih.gov The antioxidant potential of 2,4-DTBP and its analogs has been a subject of a comprehensive review, highlighting their widespread presence in nature and their diverse biological activities. nih.gov

Furthermore, a study on di-tert-butylhydroxylated flavonoids revealed that these compounds possess potent antioxidant activities. researchgate.net By replacing the pro-oxidant catechol moiety with di-tert-butylhydroxyphenyl (DBHP) groups, researchers were able to create flavonoids with strong radical scavenging capabilities without the risk of pro-oxidant effects. researchgate.net

Another study synthesized a novel vitamin E derivative, (6"-hydroxy-2",5",7",8"-tetramethylchroman-2"-yl)methyl 3-(2',4'-dihydroxyphenyl)propionate (TM4R), which incorporates a 4-substituted resorcinol (B1680541) moiety. sigmaaldrich.com This compound exhibited potent tyrosinase inhibitory and antioxidant activities, suggesting its potential as a skin-whitening agent that can also mitigate oxidative stress. sigmaaldrich.com

The antioxidant activities of these related structures are highlighted below:

CompoundKey Structural FeatureAntioxidant ActivityReference
2,4-di-tert-butyl phenol (2,4-DTBP)Di-tert-butyl phenolDemonstrated antioxidant properties nih.gov
Di-tert-butylhydroxylated flavonoidsDi-tert-butylhydroxyphenyl (DBHP) groupsStrong radical scavenging activity researchgate.net
(6"-hydroxy-2",5",7",8"-tetramethylchroman-2"-yl)methyl 3-(2',4'-dihydroxyphenyl)propionate (TM4R)4-substituted resorcinol moietyPotent antioxidant and tyrosinase inhibitory effects sigmaaldrich.com

Advanced Structural Elucidation and Computational Investigations of this compound

The comprehensive characterization of a molecule's three-dimensional structure and electronic properties is fundamental to understanding its behavior and potential applications. For this compound, a bifunctional molecule incorporating a protected amine and a primary aromatic amine, advanced analytical techniques provide deep insights beyond simple confirmation of its identity. This article explores the sophisticated spectroscopic and computational methods used to elucidate the detailed structural features of this compound.

Advanced Structural Elucidation and Computational Investigations

Sophisticated Spectroscopic Techniques for Structural Confirmation

Modern spectroscopy offers powerful, non-destructive methods to map the precise atomic and electronic environment within a molecule. Techniques such as Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (MS) are indispensable for confirming the structure of tert-butyl 4-aminophenethylcarbamate.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic chemists, providing a detailed picture of the hydrogen (¹H) and carbon (¹³C) atomic frameworks. While complete, formally published spectral assignments for this compound are not widely available in peer-reviewed literature, the expected chemical shifts and coupling patterns can be predicted based on the known effects of its constituent functional groups.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The nine protons of the tert-butyl group are expected to appear as a prominent singlet far upfield, typically around 1.45 ppm, due to the shielding effect of the electron-donating alkyl groups. The ethyl bridge protons (-CH₂-CH₂-) would likely present as two triplets, a result of spin-spin coupling with each other. The methylene (B1212753) group adjacent to the carbamate (B1207046) nitrogen is expected to be slightly downfield from the one attached to the aromatic ring. The aromatic protons on the benzene (B151609) ring would appear in the aromatic region (typically 6.5-7.5 ppm) as a pair of doublets, characteristic of a 1,4-disubstituted (para) pattern. The protons of the primary amine (-NH₂) and the carbamate proton (-NH-) would appear as broad singlets whose chemical shifts can be highly variable depending on solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides one signal for each unique carbon atom. The tert-butyl group will show two characteristic signals: one for the quaternary carbon (around 79 ppm) and another for the three equivalent methyl carbons (around 28 ppm). The carbamate carbonyl carbon (C=O) is expected in the far downfield region, typically around 156 ppm. The ethyl linker carbons and the six aromatic carbons would provide the remaining signals, with their specific shifts influenced by the attached amino and carbamoyl-ethyl groups.

Expected ¹H and ¹³C NMR Data

AssignmentExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
-C(CH₃)₃~1.45 (s, 9H)~28.4
-C(CH₃)₃-~79.1
Ar-CH₂-~2.70 (t)~35.5
-CH₂-NHBoc~3.30 (q)~42.0
Aromatic C-H (ortho to -NH₂)~6.65 (d)~115.2
Aromatic C-H (ortho to -CH₂-)~6.95 (d)~129.5
Aromatic C (ipso, -CH₂-)-~128.5
Aromatic C (ipso, -NH₂)-~145.0
-NH-C=O~4.70 (br s, 1H)-
-NH₂~3.60 (br s, 2H)-
-C=O-~156.0

Note: These are estimated values. Actual experimental values may vary based on solvent and instrument conditions.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₂₀N₂O₂), the calculated monoisotopic mass is 236.152477885 Da. nih.gov Experimental HRMS analysis would be expected to confirm this value with high precision (typically within 5 ppm).

Beyond molecular weight, MS combined with collision-induced dissociation (CID) reveals characteristic fragmentation patterns that serve as a structural fingerprint. The tert-butoxycarbonyl (Boc) protecting group exhibits a well-documented fragmentation behavior. Common fragmentation pathways for this molecule under techniques like Electrospray Ionization (ESI-MS) would include:

Loss of isobutylene (B52900): A primary fragmentation involves the neutral loss of isobutylene (C₄H₈, 56 Da) to give a protonated carbamic acid intermediate, which can then readily lose carbon dioxide.

Formation of the tert-butyl cation: Cleavage can also lead to the formation of the stable tert-butyl cation ([C₄H₉]⁺) at m/z 57.

Loss of the entire Boc group: Fragmentation can result in the loss of the complete Boc group (C₅H₉O₂, 101 Da).

Cleavage of the ethyl linker: Benzylic cleavage could occur, breaking the C-C bond between the aromatic ring and the ethyl side chain.

Predicted Key Mass Spectrometry Fragments

m/z (Mass/Charge Ratio)Proposed Fragment IdentityFragmentation Pathway
237.1598[M+H]⁺Protonated Molecular Ion
181.1022[M+H - C₄H₈]⁺Loss of isobutylene
137.0862[M+H - C₅H₈O₂]⁺Loss of isobutylene and CO₂
136.0784[M+H - C₅H₉O₂]⁺Loss of the Boc group
57.0704[C₄H₉]⁺tert-butyl cation

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods reveal connectivity and local environments, single-crystal X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, detailing precise bond lengths, bond angles, and intermolecular spatial arrangements.

As of this writing, a crystal structure for this compound has not been deposited in public crystallographic databases. However, analysis of related structures allows for informed predictions. The molecule possesses significant conformational flexibility, primarily around the C-C single bonds of the ethyl linker and the C-N bond of the carbamate. In a crystalline state, the molecule would adopt a low-energy conformation influenced by the demands of efficient crystal packing. The planarity of the carbamate group and the phenyl ring would be key structural features, while the ethyl chain would likely adopt a staggered (anti-periplanar) conformation to minimize steric strain. Tautomerism is not a significant consideration for this molecule, as the dominant keto-form of the carbamate and the amino-form of the aniline (B41778) moiety are overwhelmingly stable.

Without an experimental crystal structure, the specific packing motifs cannot be described. However, the functional groups present—a primary amine (-NH₂) and a carbamate group (-NH-C=O)—are potent hydrogen bond donors and acceptors. It is highly probable that the crystal packing would be dominated by a network of intermolecular hydrogen bonds. Specifically, the amine and carbamate N-H groups would act as donors, while the carbamate carbonyl oxygen and the lone pair on the primary amine's nitrogen would serve as acceptors. These interactions, likely of the N-H···O and N-H···N types, would link molecules into chains, sheets, or more complex three-dimensional architectures. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could further stabilize the crystal lattice.

Theoretical and Computational Chemistry Applications

In the absence of experimental data, particularly for solid-state structures, theoretical and computational methods serve as powerful predictive tools. Density Functional Theory (DFT) is a widely used quantum mechanical approach to model the electronic structure and geometry of molecules.

For this compound, DFT calculations could be employed to:

Optimize Molecular Geometry: Predict the lowest energy conformation of an isolated molecule, providing theoretical values for bond lengths and angles.

Analyze the Frontier Molecular Orbitals: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This analysis is crucial for understanding the molecule's electronic properties, reactivity, and potential as an electron donor or acceptor.

Simulate Spectroscopic Data: Predict NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental data to validate both the calculation and the structural assignment.

Map the Electrostatic Potential: Generate an electrostatic potential map to visualize the electron-rich (negative potential, e.g., around the oxygen and nitrogen atoms) and electron-poor (positive potential, e.g., around the amine hydrogens) regions of the molecule, offering insight into how it will engage in intermolecular interactions.

While no specific computational studies on this compound are currently published, the application of these standard theoretical methods would provide a robust, atom-level understanding of its intrinsic structural and electronic characteristics.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including electronic distribution, orbital energies, and reactivity descriptors. For a molecule like this compound, DFT calculations can offer a fundamental understanding of its chemical behavior.

Studies on structurally related N-Boc protected amino-aromatic compounds often employ DFT methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) or CAM-B3LYP, with basis sets such as 6-31+G(d,p) or 6-311++G(d,p), to perform geometry optimization and calculate electronic properties. researchgate.netresearchgate.netresearchgate.net The geometry optimization process finds the lowest energy conformation of the molecule, providing precise bond lengths and angles.

From the optimized structure, a wealth of electronic data can be derived. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net

Further analysis, such as calculating the Molecular Electrostatic Potential (MEP), creates a color-coded map on the molecule's surface that shows the charge distribution. researchgate.net This map is invaluable for predicting how the molecule will interact with other molecules, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such insights are critical for predicting sites of metabolic transformation or designing intermolecular interactions.

Table 1: Exemplary Electronic Properties Computable via DFT for this compound

PropertyDescriptionTypical Computational Method
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.B3LYP/6-31+G(d,p)
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.B3LYP/6-31+G(d,p)
HOMO-LUMO GapEnergy difference between HOMO and LUMO; indicates chemical reactivity and stability.B3LYP/6-31+G(d,p)
Dipole Moment (μ)A measure of the net molecular polarity, arising from its charge distribution.B3LYP/6-31+G(d,p)
Molecular Electrostatic Potential (MEP)A 3D map of the electrostatic potential on the molecule's surface, indicating reactive sites.B3LYP/6-31+G(d,p)

This table represents the types of data that would be generated from a DFT study. The specific values would be dependent on the exact computational parameters used.

Molecular Docking Simulations to Predict Ligand-Target Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. researchgate.net This method is fundamental in drug discovery and medicinal chemistry for understanding how a molecule might interact with a biological target. While this compound is often used as a chemical building block, its structural motifs are relevant in the design of active pharmaceutical ingredients. For instance, it is a precursor in the synthesis of inhibitors for enzymes like Aldehyde Dehydrogenase 1A (ALDH1A). nih.gov

The docking process involves two main steps: first, generating a variety of possible conformations and orientations (poses) of the ligand within the binding site of the protein, and second, using a scoring function to evaluate the fitness of each pose. nih.govumich.edu The scoring function estimates the binding affinity, with lower scores typically indicating a more favorable binding interaction.

Programs like GOLD (Genetic Optimization for Ligand Docking) or HYBRID (OpenEye Scientific) are commonly used for these simulations. nih.govumich.edu The accuracy of docking depends heavily on a good quality crystal structure of the target protein (often obtained from the Protein Data Bank, PDB) and a robust algorithm for exploring the ligand's conformational space. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. This information is critical for structure-activity relationship (SAR) studies and for optimizing ligand design to improve potency and selectivity.

Table 2: Hypothetical Molecular Docking Simulation Summary

ParameterDescriptionExample
Target Protein (PDB ID)The specific biological target used in the simulation.7JWS (Human Aldehyde Dehydrogenase 1A1) nih.gov
Docking SoftwareThe program used to perform the simulation.GOLD nih.gov
Docking Score (unitless)A quantitative estimate of the binding affinity; lower values are better.-10.5
Key InteractionsSpecific amino acid residues in the binding site interacting with the ligand.Hydrogen bond with SER120; Hydrophobic interaction with PHE171, TRP178 nih.gov
RMSD (Å)Root-mean-square deviation from a known binding pose, if available.1.5 Å

This table is illustrative of the output from a molecular docking experiment. The specific results would depend on the target protein and ligand studied.

Conformational Analysis and Dynamic Simulations of Molecular Behavior

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, with its flexible ethylamine (B1201723) linker and rotatable bonds, can adopt a multitude of conformations. Conformational analysis aims to identify the stable, low-energy shapes the molecule is likely to assume.

Computational methods for conformational analysis often begin with a systematic or knowledge-based search to generate a wide range of possible conformers. nih.govumich.edu Software like Omega from OpenEye Scientific is frequently used for this purpose. nih.gov These generated structures represent potential shapes the molecule can adopt in different environments.

This dynamic information is crucial because the conformation a molecule adopts in solution may be different from its lowest-energy state in a vacuum or its binding pose in a protein. By analyzing the results of an MD simulation, researchers can determine the relative populations of different conformers and understand the energy barriers between them. This provides a more realistic picture of the molecule's behavior and is essential for accurately interpreting docking results and designing molecules with desired shapes and flexibility profiles.

Integration into Advanced Materials and Scaffold Development Research

Utilization in Functionalized Polymeric Systems for Biomedical Applications

"Tert-butyl 4-aminophenethylcarbamate" possesses two key functional groups that make it a potentially valuable monomer for the synthesis of functionalized polymeric systems for biomedical applications: a primary aromatic amine and a carbamate-protected primary aliphatic amine. The aromatic amine can be readily polymerized, while the protected aliphatic amine offers a site for subsequent modification after polymerization.

The tert-butyloxycarbonyl (Boc) protecting group on the phenethyl amine is stable under many polymerization conditions but can be removed under acidic conditions. This allows for a two-step process where the monomer is first incorporated into a polymer backbone, and then the Boc group is removed to expose the primary amine. This newly available amine can then be conjugated with various bioactive molecules, such as drugs, peptides, or targeting ligands, to create a functionalized polymer for applications like drug delivery or diagnostic imaging.

For instance, polymers containing this monomer could be designed to be biocompatible and biodegradable, releasing a therapeutic agent as the polymer matrix degrades. The presence of the phenethylamine (B48288) moiety could also influence the polymer's physical properties, such as its hydrophobicity and mechanical strength.

Below is a hypothetical schematic for the synthesis and functionalization of a polymer using "this compound":

Table 1: Hypothetical Polymer Synthesis and Functionalization

StepDescriptionReactantsProduct
1. Polymerization Copolymerization of "this compound" with a biocompatible comonomer."this compound", Comonomer (e.g., N-vinylpyrrolidone)Boc-protected copolymer
2. Deprotection Removal of the Boc protecting group to expose the primary amine.Boc-protected copolymer, Trifluoroacetic acidAmine-functionalized copolymer
3. Functionalization Conjugation of a bioactive molecule to the primary amine.Amine-functionalized copolymer, Bioactive molecule (e.g., drug, peptide)Functionalized copolymer

Role in Supramolecular Chemistry and Host-Guest Interactions

The structural features of "this compound" lend themselves to potential applications in supramolecular chemistry, particularly in the design of host-guest systems. The aromatic ring can participate in π-π stacking interactions, while the carbamate (B1207046) and the (deprotected) amine groups can form hydrogen bonds. These non-covalent interactions are the foundation of molecular recognition and self-assembly in supramolecular chemistry.

Derivatives of "this compound" could be designed to act as "guest" molecules that bind to specific "host" molecules, such as cyclodextrins, calixarenes, or crown ethers. The specificity of this binding would be determined by the complementary shapes, sizes, and chemical properties of the host and guest.

For example, the phenethyl group could fit into the hydrophobic cavity of a cyclodextrin, while the polar amine or carbamate groups could interact with the hydrophilic rim of the cyclodextrin. Such host-guest complexes could be used to encapsulate and protect the "this compound" derivative, potentially for controlled release applications.

Table 2: Potential Host-Guest Interactions

Host MoleculeGuest Moiety of "this compound"Primary Interaction TypePotential Application
CyclodextrinPhenethyl groupHydrophobic inclusionDrug delivery, solubilization
CalixareneAromatic ringπ-π stackingMolecular sensing
Crown EtherDeprotected ammonium groupIon-dipole interactionIon transport

Application in Tissue Engineering Scaffolding (as a component or precursor)

In tissue engineering, scaffolds provide a temporary, three-dimensional structure that supports cell growth and tissue regeneration. "this compound" could serve as a valuable precursor for creating functionalized scaffolds.

The ability to tailor the surface chemistry of the scaffold by conjugating specific biomolecules is crucial for guiding the behavior of cells and promoting the formation of the desired tissue. The use of "this compound" as a monomer would provide a versatile platform for creating such customized bioactive scaffolds.

Table 3: Biofunctionalization of a Scaffold

StepDescriptionBiomolecule for ConjugationDesired Cellular Response
1. Scaffold Fabrication Polymerization of "this compound" into a porous scaffold.--
2. Deprotection Removal of Boc groups to expose amine functionalities.--
3. Biofunctionalization Covalent attachment of bioactive peptides to the scaffold surface.RGD peptideEnhanced cell adhesion
4. Cell Seeding Seeding of the functionalized scaffold with relevant cells.-Cell proliferation and tissue formation

Challenges and Future Perspectives in Tert Butyl 4 Aminophenethylcarbamate Research

Addressing Scalability and Industrial Production Constraints

The transition from laboratory-scale synthesis to industrial production of tert-butyl 4-aminophenethylcarbamate presents a number of challenges that are common in process chemistry. While specific large-scale manufacturing data for this compound is not extensively published, analysis of analogous chemical processes highlights potential constraints. Key considerations for scalability include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the environmental impact of the process.

Future research in this area should focus on developing more economical and sustainable synthetic pathways. This could involve exploring alternative, less hazardous reducing agents, optimizing reaction conditions to improve yield and reduce waste, and developing catalytic systems that are both highly efficient and reusable. The principles of green chemistry, such as atom economy and the use of safer solvents, will be paramount in designing a commercially viable and environmentally responsible manufacturing process for this compound.

Prospective Exploration of Novel Bioactive Scaffolds and Chemical Derivatives

This compound serves as a valuable scaffold for the synthesis of a diverse range of chemical derivatives with potential therapeutic applications. cymitquimica.com The primary amino group provides a reactive handle for the introduction of various functionalities, enabling the construction of more complex molecules. Research has demonstrated its utility as a key intermediate in the development of targeted therapies, particularly in the field of oncology.

For example, this compound has been utilized in the synthesis of novel kinase inhibitors. nih.govuni-frankfurt.debiorxiv.orgresearchgate.netbiorxiv.orgresearchgate.net By reacting this compound with substituted pyrimidine (B1678525) or quinazoline (B50416) cores, researchers have developed potent inhibitors of cyclin-dependent kinase 16 (CDK16) and mammalian sterile 20-like kinase 3 (MST3). nih.govbiorxiv.orgresearchgate.net These studies highlight how the phenylethylamine backbone of the parent compound can be incorporated into larger molecular architectures designed to fit into the ATP-binding pocket of specific kinases.

Furthermore, this compound has been employed in the creation of inhibitors for other enzyme classes, such as metallo-β-lactamases, which are implicated in antibiotic resistance. antineo.frgoogle.com Its use has also been documented in the synthesis of allosteric modulators for the cannabinoid CB1 receptor and in the development of near-infrared contrast agents for image-guided surgery. researchgate.netnih.gov

The future of this research direction lies in the continued exploration of new chemical space by derivatizing this compound. The synthesis of macrocyclic compounds, as demonstrated in the development of MST3 inhibitors, represents a promising strategy for achieving high target selectivity. biorxiv.orgresearchgate.net The Boc-protected amine allows for controlled, stepwise synthesis, making it an ideal building block for creating libraries of analogs to probe structure-activity relationships (SAR) for a wide array of biological targets.

Table 1: Examples of Bioactive Scaffolds Derived from this compound

Derived Scaffold Class Biological Target Therapeutic Area Reference
Pyrazole-based Kinase Inhibitors CDK16, PCTAIRE family Oncology nih.gov
Macrocyclic Pyrazole Inhibitors MST3 Oncology biorxiv.orgresearchgate.net
ALDH1A Inhibitors Aldehyde Dehydrogenase 1A Oncology nih.gov
TPA-Based Zinc Chelators Metallo-β-lactamases Infectious Disease antineo.frgoogle.com
Indole-2-carboxamides Cannabinoid CB1 Receptor Neurology researchgate.net
Targeted Protein Degraders BRD4 Oncology google.com

Development of Advanced Analytical Methodologies for Complex Matrices

As derivatives of this compound advance through the drug discovery pipeline, the need for robust analytical methods to detect and quantify these compounds in complex biological matrices becomes critical. Standard analytical techniques are routinely used for the characterization of the pure compound and its synthetic derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the chemical structure of newly synthesized molecules, confirming the successful modification of the parent scaffold. nih.govuni-frankfurt.de Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is employed to confirm the molecular weight of the compounds and to assess their purity. google.com High-Performance Liquid Chromatography (HPLC) is also a standard method for purification and purity analysis. nih.govgoogleapis.com

A significant future challenge is the development and validation of sensitive and selective bioanalytical methods for pharmacokinetic and metabolism studies. This will likely involve the use of tandem mass spectrometry (LC-MS/MS), which provides the high sensitivity and specificity required to measure low concentrations of the parent compound and its metabolites in complex biological fluids such as plasma, urine, and tissue homogenates. nih.gov The development of such methods would require careful optimization of sample preparation techniques (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering substances, as well as the selection of appropriate ionization sources and mass transitions for the analyte and an internal standard.

Future research should also focus on developing methods to identify and characterize the metabolites of drugs derived from this scaffold. This is crucial for understanding the in vivo disposition and potential toxicity of these new chemical entities.

Table 2: Analytical Techniques Used in the Characterization of this compound and its Derivatives

Technique Purpose Reference
¹H and ¹³C NMR Structural Elucidation nih.govuni-frankfurt.de
LC-MS Molecular Weight Confirmation, Purity Assessment google.comnih.gov

Synergistic Integration with Combinatorial Chemistry and High-Throughput Screening Platforms

The structural features of this compound make it an excellent candidate for use in combinatorial chemistry and high-throughput screening (HTS) campaigns. Its stable core and reactive amino group allow for the systematic generation of focused libraries of compounds, where a wide variety of substituents can be introduced to explore their impact on biological activity.

The synthesis of libraries based on this scaffold can be integrated with HTS platforms to rapidly identify hit compounds against a multitude of biological targets. For instance, derivatives of this compound have been synthesized and subsequently evaluated in kinase inhibitor screening panels. nih.gov Techniques such as differential scanning fluorimetry (DSF) and specialized screening platforms like KINOMEscan have been used to assess the selectivity and potency of these compounds against hundreds of kinases simultaneously. nih.govbiorxiv.orgresearchgate.netbiorxiv.org This approach accelerates the identification of lead compounds and provides early insights into their selectivity profiles.

The future in this domain involves leveraging automated synthesis platforms to generate larger and more diverse chemical libraries based on the this compound scaffold. These libraries can then be subjected to a wider range of HTS assays, including cell-based phenotypic screens, which can identify compounds that modulate cellular functions without a preconceived target. The synergy between combinatorial synthesis and HTS will undoubtedly accelerate the discovery of novel therapeutics derived from this versatile chemical building block.

Q & A

Q. What are the established synthetic routes for tert-butyl 4-aminophenethylcarbamate, and what are the critical reaction parameters?

The compound is typically synthesized via carbamate protection of a primary amine. A reported method involves refluxing tert-butyl carbamate derivatives with 4-aminophenethylamine in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. For example, in the synthesis of kinase inhibitors, This compound was prepared by reacting 4-aminophenethylamine with di-tert-butyl dicarbonate (Boc anhydride) in THF at reflux for 18 hours, yielding 16% after purification by column chromatography . Key parameters include temperature control (reflux conditions), solvent choice, and stoichiometric ratios to minimize side reactions like overprotection or hydrolysis.

Q. How is the purity and structural integrity of this compound validated in research settings?

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the tert-butyl group (e.g., singlet at ~1.38 ppm for nine protons) and carbamate linkage.
  • Mass spectrometry : HRMS (High-Resolution MS) for molecular ion validation (e.g., [M+H]+^+ observed at m/z 430.2924 vs. calculated 430.2925) .
  • HPLC : Purity assessment (≥95% via UV detection at 254/280 nm) .
  • Melting point : Absence of broad ranges or decomposition indicates purity.

Q. What safety precautions are essential when handling this compound?

While specific toxicity data for this compound are limited, general carbamate handling guidelines apply:

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles; use fume hoods to avoid inhalation .
  • Storage : In airtight containers at room temperature, away from acids/bases to prevent decomposition .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the reactivity of this compound in nucleophilic reactions?

The tert-butyl group acts as a protecting group, shielding the carbamate nitrogen from undesired nucleophilic attacks. This steric hindrance can slow reaction kinetics but improves selectivity in multi-step syntheses. For instance, in peptide coupling reactions, the tert-butyl carbamate (Boc) group is stable under basic conditions but cleavable with trifluoroacetic acid (TFA), enabling sequential deprotection strategies . Computational studies (e.g., DFT) suggest that solvent interactions (e.g., hydrogen bonding in polar solvents) may modulate conformational stability .

Q. What challenges arise in scaling up This compound synthesis, and how can they be mitigated?

  • Low yields : The 16% yield reported in kinase inhibitor synthesis highlights inefficiencies. Optimization strategies include:
  • Catalytic additives (e.g., DMAP) to accelerate carbamate formation.
  • Solvent screening (e.g., dichloromethane for better solubility).
  • Microwave-assisted synthesis to reduce reaction time.
    • Purification difficulties : Use of automated flash chromatography or recrystallization from ethanol/water mixtures improves recovery .

Q. How do solvent polarity and pH affect the stability of This compound?

  • Acidic/basic conditions : The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Avoid prolonged exposure to pH extremes .
  • Solvent effects : Hydrolysis is minimized in anhydrous solvents (e.g., THF). Polar aprotic solvents enhance carbamate stability compared to protic solvents like methanol .

Q. What contradictions exist in reported physicochemical properties of this compound, and how should researchers address them?

Discrepancies in melting points, solubility, and spectral data across sources (e.g., missing values in SDS sheets ) necessitate independent validation. Researchers should:

  • Perform differential scanning calorimetry (DSC) for precise melting points.
  • Use saturated solution methods to determine solubility in target solvents.
  • Cross-validate NMR and MS data with in-house or commercial standards.

Methodological Recommendations

  • Synthetic optimization : Employ design of experiments (DoE) to systematically vary reaction parameters (temperature, solvent, catalyst).
  • Stability studies : Conduct accelerated degradation tests under varied pH/temperature conditions to establish shelf-life guidelines.
  • Safety protocols : Align handling practices with SDS recommendations for structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate ).

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Tert-butyl 4-aminophenethylcarbamate

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